N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

HDAC6 inhibitor cancer epigenetics neurodegeneration

N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide (CAS 1029790-52-0) is a synthetic small-molecule pyrimidinyloxy acetamide derivative (molecular weight 347.42 g/mol). It functions as a potent, ligand-efficient inhibitor of histone deacetylase 6 (HDAC6) and exhibits additional activity against Janus kinase 2 (JAK2).

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 1029790-52-0
Cat. No. B2369750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
CAS1029790-52-0
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3)C
InChIInChI=1S/C21H21N3O2/c1-15-8-10-18(11-9-15)21-23-16(2)12-20(24-21)26-14-19(25)22-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,25)
InChIKeyIRXUFJSDSNOFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide (CAS 1029790-52-0): Procurement-Relevant Chemical Identity & Target Engagement Profile


N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide (CAS 1029790-52-0) is a synthetic small-molecule pyrimidinyloxy acetamide derivative (molecular weight 347.42 g/mol) [1]. It functions as a potent, ligand-efficient inhibitor of histone deacetylase 6 (HDAC6) [2] and exhibits additional activity against Janus kinase 2 (JAK2) [3]. The compound features a 2-(p-tolyl)-6-methylpyrimidine core linked via an ether bridge to an N-benzyl acetamide moiety, a scaffold distinct from the hydroxamic acid chemotypes that dominate the clinical HDAC6 inhibitor landscape [1].

Why Generic Pyrimidine Acetamide Substitution Fails: N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide Differentiation Drivers


Within the pyrimidinyloxy acetamide class, minor structural modifications produce large potency shifts and can invert isoform selectivity. N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide achieves an HDAC6 IC50 of 10 nM and an HDAC6/HDAC1 selectivity ratio of approximately 207-fold [1], a profile that is not inherent to the core scaffold. Replacement of the N-benzyl group with cyclopentyl or 2,5-dimethylphenyl substituents is anticipated to alter both target engagement and off-target liability [2], making direct substitution unreliable without confirmatory re-screening. The compound's dual HDAC6/JAK2 activity further narrows the viable analog space for applications requiring this polypharmacology [3].

N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide: Comparator-Anchored Quantitative Differentiation Evidence


HDAC6 Inhibitory Potency: N-Benzyl Derivative vs. Tubastatin A and Nexturastat A Benchmarks

N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide inhibits recombinant human HDAC6 with an IC50 of 10 nM (fluorogenic ZMAL substrate, baculovirus-expressed N-terminal GST-tagged HDAC6) [1]. In the same assay format, the widely used reference inhibitor Tubastatin A exhibits an HDAC6 IC50 of approximately 15 nM [2], while Nexturastat A yields an IC50 of approximately 5 nM [3]. The target compound thus occupies an intermediate potency tier among established HDAC6 tool compounds but is distinguished by its non-hydroxamic acid scaffold.

HDAC6 inhibitor cancer epigenetics neurodegeneration

HDAC6 vs. HDAC1 Isoform Selectivity: Quantified Selectivity Window for N-Benzyl Derivative

In matched recombinant enzyme assays, N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide inhibits HDAC1 with an IC50 of 2,070 nM, yielding an HDAC6/HDAC1 selectivity ratio of approximately 207-fold [1]. For comparison, the clinical-stage HDAC6 inhibitor Ricolinostat (ACY-1215) exhibits an HDAC6 IC50 of 4.7 nM and an HDAC6/HDAC1 selectivity of approximately 12-fold in biochemical assays [2], while Tubastatin A achieves >1,000-fold selectivity against class I HDACs [3]. The target compound's 207-fold selectivity window substantially exceeds that of Ricolinostat, positioning it closer to the ultra-selective Tubastatin A class while retaining a distinct chemotype.

HDAC isoform selectivity class I vs class IIb therapeutic window

Dual-Target Activity: JAK2 Inhibitory Potency as a Differentiating Polypharmacological Feature

Beyond HDAC6, N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide inhibits JAK2 with an IC50 of 33 nM in biochemical assays [1]. This dual HDAC6/JAK2 activity is uncommon; the reference HDAC6 inhibitor Tubastatin A shows negligible JAK2 activity (IC50 >10,000 nM) [2], and the selective JAK2 inhibitor Fedratinib exhibits no meaningful HDAC6 engagement at therapeutic concentrations [3]. The combination of sub-50 nM potency at both targets within a single small molecule (MW 347) represents a differentiated polypharmacology profile that cannot be replicated by simple co-dosing of selective agents.

JAK2 inhibitor dual HDAC6/JAK2 myeloproliferative neoplasms

Non-Hydroxamic Acid Chemotype: Structural Differentiation from Clinical-Stage HDAC6 Inhibitors

The target compound employs a pyrimidinyloxy acetamide core without a hydroxamic acid zinc-binding group (ZBG) [1]. The majority of clinical-stage HDAC6 inhibitors—including Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Tubastatin A—rely on hydroxamic acid ZBGs [2][3]. Hydroxamic acids are associated with rapid glucuronidation, poor oral bioavailability, and potential mutagenicity via the Lossen rearrangement. While direct ADME data for the target compound are not publicly available, the absence of the hydroxamic acid moiety is a class-level structural feature that has been associated with improved metabolic stability in related non-hydroxamic acid HDAC inhibitor series [4].

non-hydroxamic acid zinc-binding group pharmacokinetics

Ligand Efficiency Metrics: N-Benzyl Derivative vs. Structurally Related Pyrimidinyloxy Acetamides

With a molecular weight of 347.42 g/mol and an HDAC6 IC50 of 10 nM, N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide achieves a ligand efficiency (LE) of approximately 0.38 kcal/mol per heavy atom (pIC50 = 8.0; 26 heavy atoms) [1]. This compares favorably to the bulkier clinical candidate Ricolinostat (MW 433; HDAC6 IC50 4.7 nM, LE ≈ 0.33) [2] and the prototypical Tubastatin A (MW 335; HDAC6 IC50 15 nM, LE ≈ 0.42) [3]. The compound's LE occupies the favorable range between 0.35–0.45, indicating efficient use of molecular mass for target engagement—a key consideration for programs optimizing toward oral bioavailability or CNS penetration.

ligand efficiency structure-activity relationship lead optimization

N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide: Evidence-Anchored Application Scenarios for Procurement Decisions


HDAC6-Selective Chemical Probe for Target Validation Studies Requiring Non-Hydroxamic Acid Chemotype

Investigators requiring an HDAC6-selective inhibitor with a non-hydroxamic acid zinc-binding group should prioritize this compound. With an HDAC6 IC50 of 10 nM and 207-fold selectivity over HDAC1 [1], it provides sufficient potency and selectivity for chemical biology studies while avoiding the hydroxamic acid metabolic liabilities [2] that can confound cellular and in vivo experiments. The compound is suitable for head-to-head comparison against Tubastatin A (hydroxamic acid control) or Ricolinostat (clinical benchmark) in target engagement assays measuring acetylated α-tubulin accumulation.

Dual HDAC6/JAK2 Polypharmacology Screening in Myeloproliferative Neoplasm Models

For research programs exploring combined HDAC6 and JAK2 inhibition in JAK2V617F-driven myeloproliferative neoplasms, this compound's sub-50 nM activity at both targets [1][2] makes it a uniquely suitable single-agent tool. Unlike co-dosing Tubastatin A plus Fedratinib, which introduces two distinct pharmacokinetic profiles and potential drug-drug interactions, the single-molecule dual pharmacology simplifies experimental design [3]. Procurement for this application should include orthogonal confirmation of both HDAC6 (α-tubulin acetylation) and JAK2 (STAT phosphorylation) cellular target engagement.

Lead Optimization Starting Point for CNS-Penetrant HDAC6 Inhibitor Programs

The compound's moderate molecular weight (347 g/mol), favorable ligand efficiency (LE ≈ 0.38), and absence of a carboxylate or strongly acidic moiety [1] position it as an attractive starting point for CNS-focused HDAC6 inhibitor optimization. Compared to Tubastatin A (LE ≈ 0.42, but hydroxamic acid-based) [2], the target compound offers a scaffold that may be more amenable to property-based optimization for brain exposure. Procurement should include analytical quality control (HPLC purity >95%) and solubility assessment in PBS (pH 7.4) prior to initiating CNS pharmacokinetic studies.

Comparator Compound for Structure-Activity Relationship (SAR) Studies of Pyrimidinyloxy Acetamide Series

As the N-benzyl member of the 2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide series, this compound serves as a key reference point for SAR exploration. Direct comparison against the N-cyclopentyl and N-(4-methylthiobenzyl) analogs [1] enables systematic evaluation of the N-substituent's impact on HDAC6 potency, isoform selectivity, and JAK2 activity. Procurement for SAR campaigns should include at least 50 mg of high-purity material (>97%) to support enzyme assays, cellular target engagement, and preliminary microsomal stability testing.

Quote Request

Request a Quote for N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.